molecular formula C12H10S3 B140776 Bis(4-vinylthiophenyl)sulfide CAS No. 152419-78-8

Bis(4-vinylthiophenyl)sulfide

Cat. No. B140776
M. Wt: 250.4 g/mol
InChI Key: SPZVQLQWHLXKEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of organopolysulfides, such as 1,4-bis(diphenylphosphanyl)tetrasulfide, involves electrochemical oxidation methods that could potentially be adapted for the synthesis of Bis(4-vinylthiophenyl)sulfide . Additionally, the synthesis of bis[3-(triethoxysilyl)propyl]tetrasulfide as a liquid sulfur-transferring agent indicates the possibility of synthesizing liquid sulfur compounds that could be related to Bis(4-vinylthiophenyl)sulfide .

Molecular Structure Analysis

The molecular structures of sulfur-nitrogen compounds, such as bis((trifluoromethyl)sulfonyl)amine, and their extensive electron delocalization, provide a basis for understanding the molecular structure of Bis(4-vinylthiophenyl)sulfide, which may also exhibit delocalization due to its vinyl groups .

Chemical Reactions Analysis

The electropolymerization behavior of bis(thiophene) sulfides and the generation of heteroaromatic poly(p-phenylene sulfide) analogs suggest that Bis(4-vinylthiophenyl)sulfide could potentially undergo similar polymerization reactions to form polymeric materials .

Physical and Chemical Properties Analysis

The interfacial polycondensation of bis(4-mercaptophenyl)sulphone with various dichlorides to form new polythioesters provides insights into the reactivity of sulfur compounds and their potential to form high-performance materials with desirable physical and chemical properties . The thermal stability of these polythioesters, as indicated by their decomposition temperatures, could be relevant to the properties of Bis(4-vinylthiophenyl)sulfide .

Relevant Case Studies

The synthesis of poly(oxovinyl sulfide)s by vinylogous nucleophilic substitution polymerizations , and the tandem reactions mediated 3+2-self annulation of bis(aroylmethyl) sulfides , are relevant case studies that demonstrate the reactivity of vinyl and aryl sulfides in forming complex structures. These studies could be extrapolated to understand the behavior of Bis(4-vinylthiophenyl)sulfide in similar reactions.

Scientific Research Applications

“Bis(4-vinylthiophenyl)sulfide” is a chemical substance with the molecular formula C16H14S3 . It’s a decided structure with a molecular weight of 302.470 . This compound is also known by other names such as “1,1’-Thiobis [4- (vinylthio)benzene]” and "Bis [4- (vinylthio)phenyl] sulfide" .

In terms of its applications, one area where it seems to be relevant is in the synthesis of polymers containing a sulfonic group . These polymers, known as polysulfones, are a class of condensation heterochain polymers containing sulfonic groups (‒SO 2 –) in the main chain . The thermal resistance and high strength properties of aromatic polysulfones, which include “Bis(4-vinylthiophenyl)sulfide”, allow them to be classified as high-performance polymers . They are developed for application in conditions of high operating temperatures (over 160°C), high mechanical loading, aggressive chemical media, and high-energy radiation .

As mentioned earlier, one known application is in the synthesis of polymers containing a sulfonic group . These polymers, known as polysulfones, are a class of condensation heterochain polymers containing sulfonic groups (‒SO 2 –) in the main chain . The thermal resistance and high strength properties of aromatic polysulfones, which include “Bis(4-vinylthiophenyl)sulfide”, allow them to be classified as high-performance polymers . They are developed for application in conditions of high operating temperatures (over 160°C), high mechanical loading, aggressive chemical media, and high-energy radiation .

As mentioned earlier, one known application is in the synthesis of polymers containing a sulfonic group . These polymers, known as polysulfones, are a class of condensation heterochain polymers containing sulfonic groups (‒SO 2 –) in the main chain . The thermal resistance and high strength properties of aromatic polysulfones, which include “Bis(4-vinylthiophenyl)sulfide”, allow them to be classified as high-performance polymers . They are developed for application in conditions of high operating temperatures (over 160°C), high mechanical loading, aggressive chemical media, and high-energy radiation .

Safety And Hazards

Bis(4-vinylthiophenyl)sulfide should be handled with care. Contact with skin and eyes should be avoided. It’s advised to avoid the formation of dust and aerosols. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

1-ethenylsulfanyl-4-(4-ethenylsulfanylphenyl)sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14S3/c1-3-17-13-5-9-15(10-6-13)19-16-11-7-14(8-12-16)18-4-2/h3-12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUQHXQTTKKFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CSC1=CC=C(C=C1)SC2=CC=C(C=C2)SC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-vinylthiophenyl)sulfide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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